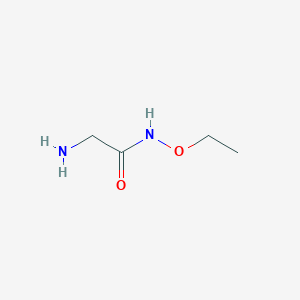![molecular formula C11H18N4O B13214172 (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine](/img/structure/B13214172.png)
(Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine is a synthetic organic compound that features a triazole ring, an oxolane ring, and a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Oxolane Ring: The oxolane ring is introduced through a nucleophilic substitution reaction, where an oxolane derivative reacts with a suitable leaving group on the triazole ring.
Introduction of the Propylamine Group: The final step involves the addition of the propylamine group through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or amides.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of saturated triazole derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with potentially different properties.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biology and Medicine
Drug Development: The triazole ring is a common motif in pharmaceuticals, and this compound could serve as a scaffold for the development of new drugs.
Biological Probes: It can be used in the design of probes for studying biological processes, such as enzyme activity or protein interactions.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing flexibility or thermal stability.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine exerts its effects depends on its application:
Biological Targets: It may interact with enzymes or receptors, altering their activity. The triazole ring can mimic natural substrates or inhibitors, leading to specific biological effects.
Pathways Involved: The compound could influence metabolic pathways, signal transduction, or gene expression, depending on its target.
Comparison with Similar Compounds
Similar Compounds
(Z)-({1-[(tetrahydrofuran-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
(Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(ethyl)amine: Similar structure but with an ethylamine group instead of a propylamine group.
Uniqueness
Structural Features: The combination of the oxolane ring, triazole ring, and propylamine group provides unique chemical properties, such as specific reactivity and binding affinity.
Applications: Its unique structure allows for diverse applications in various fields, making it a versatile compound for scientific research and industrial use.
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
1-[1-(oxolan-3-ylmethyl)triazol-4-yl]-N-propylmethanimine |
InChI |
InChI=1S/C11H18N4O/c1-2-4-12-6-11-8-15(14-13-11)7-10-3-5-16-9-10/h6,8,10H,2-5,7,9H2,1H3 |
InChI Key |
INXQCRFHRGBVND-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=CC1=CN(N=N1)CC2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13214091.png)

![5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile](/img/structure/B13214100.png)

![tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13214107.png)

![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine](/img/structure/B13214113.png)



![[(3-Chloro-2-methylpropoxy)methyl]benzene](/img/structure/B13214146.png)
![4-{4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B13214156.png)


